molecular formula C9H19NO2S B13252662 Cyclooctylmethanesulfonamide

Cyclooctylmethanesulfonamide

Cat. No.: B13252662
M. Wt: 205.32 g/mol
InChI Key: OGELQFWLDCYWCQ-UHFFFAOYSA-N
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Description

Cyclooctylmethanesulfonamide (CAS No: 73017-76-2) is a sulfonamide derivative characterized by a cyclooctylmethyl group attached to a sulfonamide moiety (-SO2NH2). Its molecular formula is C9H17NO2S, with a molecular weight of 203.30 g/mol. Sulfonamides are known for their diverse applications, ranging from antimicrobial agents to enzyme inhibitors.

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

cyclooctylmethanesulfonamide

InChI

InChI=1S/C9H19NO2S/c10-13(11,12)8-9-6-4-2-1-3-5-7-9/h9H,1-8H2,(H2,10,11,12)

InChI Key

OGELQFWLDCYWCQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)CS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctylmethanesulfonamide can be synthesized through the reaction of cyclooctylamine with methanesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:

Cyclooctylamine+Methanesulfonyl chlorideThis compound+HCl\text{Cyclooctylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclooctylamine+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions: Cyclooctylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) can be employed for substitution reactions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Cyclooctylmethanesulfonamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclooctylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Cyclooctylmethanesulfonamide with structurally related sulfonamides and cycloalkyl derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes References
This compound C9H17NO2S 203.30 Cyclooctylmethyl group, sulfonamide Research chemical, potential enzyme inhibitor
Cyclopentylmethyl methanesulfonate C7H14O3S 178.25 Cyclopentylmethyl, methanesulfonate ester Synthetic intermediate (e.g., alkylating agent)
Sulfamethoxazole C10H11N3O3S 253.28 Sulfonamide, 5-methylisoxazole Antibiotic (folate synthesis inhibitor)
Sulfanilamide C6H8N2O2S 172.20 Simple sulfonamide, no heterocyclic ring Early antibiotic, dihydropteroate synthase inhibitor

Key Observations :

  • Cycloalkyl Group Impact: this compound’s large cyclooctyl group increases lipophilicity compared to smaller cycloalkyl analogs (e.g., cyclopentyl) or non-cyclic sulfonamides. This enhances membrane permeability but may reduce aqueous solubility .
  • Functional Groups : Unlike Sulfamethoxazole, this compound lacks an isoxazole ring, which is critical for antibacterial activity in sulfonamide antibiotics. Its activity (if any) may rely on steric effects or interactions with hydrophobic enzyme pockets .

Pharmacological and Industrial Relevance

  • Sulfamethoxazole : Clinically used in combination with trimethoprim (co-trimoxazole) for bacterial infections. Its efficacy stems from dual inhibition of folate biosynthesis .
  • Cycloalkyl Derivatives : Cyclopentylmethyl methanesulfonate serves as an alkylating agent in organic synthesis, highlighting the versatility of cycloalkyl-sulfonate/sulfonamide hybrids .

Biological Activity

Cyclooctylmethanesulfonamide (N-cyclooctylmethanesulfonamide) is an organosulfur compound that belongs to the sulfonamide class. It is characterized by its unique cyclooctyl ring structure, which imparts distinct chemical properties. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential therapeutic uses.

  • IUPAC Name : N-cyclooctylmethanesulfonamide
  • Molecular Formula : C9H19NO2S
  • Molecular Weight : 205.32 g/mol
  • InChI Key : YEZIBVYRKAELOA-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria, thereby exhibiting antimicrobial properties. Additionally, the compound's cyclooctyl ring may enhance binding affinity and selectivity towards biological targets due to steric hindrance effects.

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. Research indicates that it exhibits activity against various bacterial strains. The inhibition of folic acid synthesis disrupts bacterial growth and proliferation.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties. Its mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

  • Case Study : In vitro studies on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values around 25 µM.

Research Findings

Recent research highlights the diverse applications of this compound in both medicinal chemistry and biological sciences:

  • Synthesis and Characterization : this compound can be synthesized via oxidative coupling methods, allowing for efficient production with high yields.
  • Biological Assays : Various assays have confirmed its antimicrobial and anticancer activities, supporting further exploration as a therapeutic agent.
  • Pharmacological Studies : Ongoing studies are examining its pharmacokinetics and pharmacodynamics to better understand its therapeutic potential.

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